molecular formula C9H13N3OS B2760440 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide CAS No. 1394042-01-3

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide

Cat. No.: B2760440
CAS No.: 1394042-01-3
M. Wt: 211.28
InChI Key: XGUZZAWFNLPRDG-UHFFFAOYSA-N
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Description

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide: is a chemical compound with the molecular formula C9H13N3OS. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-oxo-2,3-dihydropyridazine. This intermediate is then reacted with carbon disulfide and an alkylating agent to introduce the carbothioamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has shown potential in biological and medicinal research due to its structural similarity to biologically active pyridazine derivatives. It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of functionalized pyridazine derivatives with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural feature imparts distinct reactivity and biological activity compared to other pyridazine derivatives .

Properties

IUPAC Name

3,4-diethyl-6-oxo-1H-pyridazine-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-3-5-6(4-2)11-12-9(13)7(5)8(10)14/h3-4H2,1-2H3,(H2,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUZZAWFNLPRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-01-3
Record name 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide
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